![molecular formula C15H13FN2OS B5812327 N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide, also known as BAY 11-7082, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as NF-κB inhibitors, which are being investigated for their ability to modulate the activity of the transcription factor NF-κB. NF-κB plays a key role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.
Wirkmechanismus
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Furthermore, this compound 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been extensively studied and characterized for its ability to inhibit NF-κB in various cell types and animal models. However, one of the limitations of using this compound 11-7082 is its potential toxicity and off-target effects. It is important to carefully titrate the concentration of this compound 11-7082 in experiments to avoid potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082. One area of research is the development of more potent and selective NF-κB inhibitors based on the structure of this compound 11-7082. Another area of research is the investigation of the potential therapeutic applications of this compound 11-7082 in various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the mechanisms of action of this compound 11-7082 in various cell types and animal models need to be further elucidated to better understand its potential therapeutic benefits.
Synthesemethoden
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 can be synthesized by reacting 2-fluoroaniline with carbon disulfide and potassium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide. The resulting product is then reacted with 3-methylbenzoyl chloride to yield this compound 11-7082.
Wissenschaftliche Forschungsanwendungen
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of NF-κB, which is a key regulator of inflammation and immune response. By inhibiting NF-κB, this compound 11-7082 can potentially reduce inflammation and modulate the immune response, which may have therapeutic benefits in various diseases.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c1-10-5-4-6-11(9-10)14(19)18-15(20)17-13-8-3-2-7-12(13)16/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAIUMWFSNGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

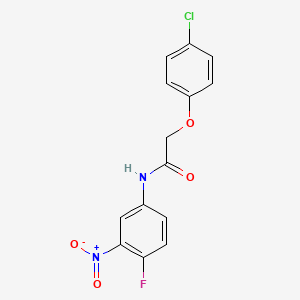
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)
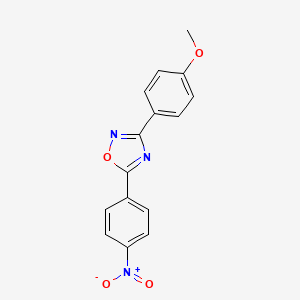
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)
![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
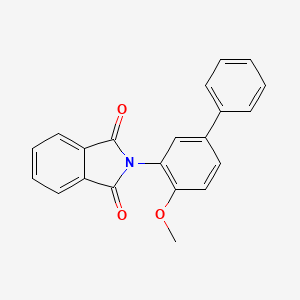

![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)
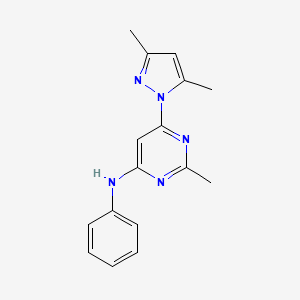
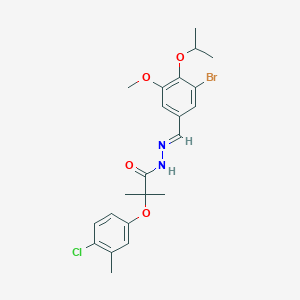
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)
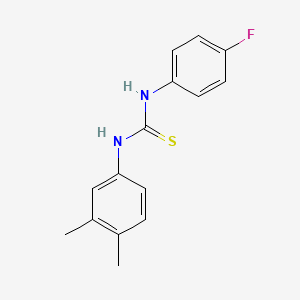

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)